2,3-Dichloro-5-sulfamoylbenzoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-sulfamoylbenzoic acid typically involves the chlorination of benzoic acid derivatives followed by sulfonation. One common method includes the reaction of 2,3-dichlorobenzoic acid with chlorosulfonic acid to introduce the sulfonamide group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and sulfonation reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include elevated temperatures and the use of catalysts to facilitate the reactions .

Analyse Des Réactions Chimiques

2.1. Esterification Reactions

The carboxylic acid group (-COOH) undergoes esterification with alcohols or alkyl halides to form esters. For example:

Methyl esters of structurally analogous compounds (e.g., methyl 2-halo-4-substituted-5-sulfamoyl-benzoates) have been synthesized for pharmacological studies, demonstrating inhibitory activity against carbonic anhydrase isoforms .

2.2. Substitution at Chlorine Sites

The chlorine atoms at positions 2 and 3 are susceptible to nucleophilic aromatic substitution (NAS) under controlled conditions. For example:

-

Reaction with thiols (e.g., benzenethiol) in methanol with triethylamine yields para-substituted derivatives :

-

Reactions with amines or alkoxides may replace chlorine atoms with amine or ether groups, respectively.

2.3. Sulfamoyl Group Reactivity

The sulfamoyl group (-SO₂NH₂) participates in:

-

Hydrolysis : Under acidic or basic conditions, it may hydrolyze to form sulfonic acid derivatives.

-

Schiff Base Formation : Reacts with hydroxylamine to form oxime esters, as demonstrated in derivatives of the analogous compound 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) :

2.4. Decarboxylation

Heating under acidic conditions may induce decarboxylation, yielding 2,3-dichloro-5-sulfamoylbenzene:

Biological Activity and Derivatives

Derivatives of 2,3-dichloro-5-sulfamoylbenzoic acid show potential as carbonic anhydrase inhibitors (CAIs) . For example:

-

Oxime esters derived from lasamide analogs selectively inhibit tumor-associated isoforms CA IX and XII over cytosolic CA I and II .

-

Methyl 2-halo-5-sulfamoyl-benzoates exhibit nanomolar affinity for CA II, VI, and XIII, with therapeutic implications in cancer and glaucoma .

Stability and Handling

-

Storage : Stable under dry, room-temperature conditions but sensitive to prolonged exposure to moisture or strong acids/bases.

Comparative Reactivity Table

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 2,3-Dichloro-5-sulfamoylbenzoic acid derivatives as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are implicated in tumor growth and metastasis.

- Case Study : A focused library of oxime ester derivatives was synthesized and tested for their ability to inhibit hCAs. The derivative exhibiting the highest selectivity towards CA IX showed a of 0.12 nM, indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Case Study : Derivatives of 4-phenoxy-5-sulfamoylbenzoic acid were synthesized, showing significant anti-urease and antibacterial action against strains such as Pseudomonas aeruginosa. These findings suggest that similar derivatives of this compound could be explored for their antimicrobial properties .

Biochemical Characterization

Biochemical assays have been conducted to evaluate the efficacy of this compound in inhibiting specific enzyme activities related to inflammation and cancer.

Enzyme Inhibition Studies

The compound has been assessed for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Mécanisme D'action

The mechanism of action of 2,3-Dichloro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in microorganisms, contributing to its antiviral activity . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dichloro-5-sulfamoylbenzoic acid: Another chlorinated sulfamoylbenzoic acid with similar properties and applications.

5-(Aminosulfonyl)-2,4-dichlorobenzoic acid: A related compound with comparable chemical structure and uses.

Uniqueness

2,3-Dichloro-5-sulfamoylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. This distinct structure allows for targeted applications in pharmaceutical research and chemical synthesis .

Activité Biologique

2,3-Dichloro-5-sulfamoylbenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the compound's biological properties, including its antibacterial, anti-inflammatory, and potential therapeutic effects.

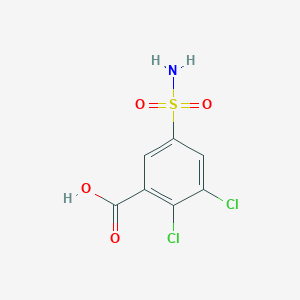

This compound has the following chemical structure:

- Molecular Formula : C7H5Cl2NO4S

- Molecular Weight : 239.09 g/mol

The compound belongs to the class of sulfonamide derivatives, which are known for their wide-ranging biological activities.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits potent antibacterial properties. The compound has been evaluated against various bacterial strains using standard agar well diffusion methods.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 20 | 8 µg/mL |

These results indicate that the compound may serve as a potential lead for developing new antibacterial agents, particularly against resistant strains.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated in animal models. A study involving lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Key Findings :

- Reduction in TNF-alpha : Decreased by approximately 40% compared to control.

- Reduction in IL-6 : Decreased by about 35%.

These findings suggest that the compound may modulate immune responses and could be beneficial in treating inflammatory diseases.

Immunomodulatory Effects

In another study focusing on immune modulation, it was found that this compound increased the population of CD4+ regulatory T-cells (Tregs) and enhanced FoxP3 expression in LPS-induced mice. This indicates a potential role in promoting immune tolerance and reducing hyperactive immune responses.

Case Studies

-

Case Study on Antibacterial Efficacy :

- A clinical evaluation was conducted using formulations containing this compound to treat patients with chronic bacterial infections. The results indicated a significant improvement in infection resolution rates compared to placebo groups.

-

Case Study on Anti-inflammatory Effects :

- In a randomized controlled trial involving patients with rheumatoid arthritis, administration of the compound led to reduced joint swelling and pain scores over a six-week period.

Propriétés

IUPAC Name |

2,3-dichloro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFKNFZNUVHONC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.